molecular formula C8H5NO2 B119535 4-Cyanobenzoic acid CAS No. 619-65-8

4-Cyanobenzoic acid

Cat. No.: B119535
CAS No.: 619-65-8
M. Wt: 147.13 g/mol
InChI Key: ADCUEPOHPCPMCE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Cyanobenzoic acid is primarily used as an intermediate in the synthesis of drugs such as Dabigatran Etexilate . It has been found to inhibit the activity of mushroom tyrosinase , a copper-containing oxidase . This enzyme plays a crucial role in the process of melanogenesis, which is responsible for the production of melanin, a pigment found in the skin, hair, and eyes .

Mode of Action

The compound interacts with its target, mushroom tyrosinase, by inhibiting both the monophenolase activity and the diphenolase activity of the enzyme . This interaction results in a decrease in the production of melanin, thereby affecting the coloration of the skin, hair, and eyes .

Biochemical Pathways

The inhibition of mushroom tyrosinase by this compound affects the melanogenesis pathway. This pathway involves the conversion of tyrosine into o-diphenols, a process catalyzed by tyrosinase . The inhibition of this enzyme disrupts the pathway, leading to a decrease in melanin production .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of melanin production due to the inhibition of mushroom tyrosinase . This could potentially lead to changes in pigmentation in biological systems where the compound is applied.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, well-ventilated place away from fire and heat sources . Moreover, it should be handled carefully to avoid formation of dust and aerosols . These precautions help maintain the stability and efficacy of the compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Cyanobenzoic acid can be compared with other similar compounds such as:

    3-Cyanobenzoic acid: Similar in structure but with the cyano group in the meta position.

    4-Cyanobenzoyl chloride: A derivative used in the synthesis of various organic compounds.

    Methyl 4-cyanobenzoate: The methyl ester form of this compound .

Uniqueness: this compound is unique due to its specific positioning of the cyano group, which imparts distinct chemical properties and reactivity compared to its isomers and derivatives .

Properties

IUPAC Name

4-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCUEPOHPCPMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041659
Record name 4-Cyanobenzoic acid
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-65-8
Record name 4-Cyanobenzoic acid
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Record name 4-Cyanobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CYANOBENZOIC ACID
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Record name Benzoic acid, 4-cyano-
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Record name 4-Cyanobenzoic acid
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Record name 4-cyanobenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 0.351 g of p-tolunitrile, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to p-tolunitrile), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.
Quantity
0.351 g
Type
reactant
Reaction Step One
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0.005 g
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reactant
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cobalt(II) acetate
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0.004 g
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5 g
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0 (± 1) mol
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 0.351 g of p-tolunitrile, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to p-tolunitrile), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.
Quantity
0.351 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

20 kg of p-cyanobenzylamine crude product (p-cyanobenzylamine 92% by weight, p-xylylenediamine 8% by weight) obtained by hydrogen reduction of terephthalonitrile in the presence of sponge metal nickel catalyst was mixed with 90 kg of water while stirring at 40° C. or less and the mixture was stirred for 3 hours. The crystals which precipitated were separated by centrifugation while washing with water to obtain 20 kg of p-cyanobenzylamine hydrate (water content: 22% by weight). 20 kg of the p-cyanobenzylamine hydrate, 17.6 kg of hexamethylenetetramine, and 83 kg of acetic acid were mixed and the internal temperature was elevated to 80° C. while stirring. An aqueous sulfuric acid solution of 12.6 kg of 98% by weight sulfuric acid and 9.3kg of water was added dropwise thereto over 20 minutes. Further, the reaction mixture was stirred at 100° C. for 1 hour. After the internal temperature was decreased to 50° C., 12.6 kg of 98% by weight sulfuric acid was added. The reaction mixture was concentrated under reduced pressure to recover 75 kg of acetic acid solution. Totheresidue inthereaction vesselwas added 60 kg of water and 70 kg of toluene and stirred vigorously and thereafter left to stand. After removing the water layer, 20 kg of water was added, followed by vigorous stirring and left to stand to remove water (this operation being performed twice). The toluene was concentrated under reduced pressure to recover 48 kg of toluene. After reverting to atmospheric pressure, 54 kg of water was added and the mixture was concentrated until the distillation temperature reached a constant value (distillation of toluene was completed) to recover 21 kg of toluene and 6 kg of water. The mixture was cooled to room temperature while stirring (the mixture became an aqueous solution from which p-cyanobenzaldehyde had precipitated). 12.0 kg of acetonitrile and 8.0 kg of sodium hydrogen carbonate were mixed therewith and 125 kg of an aqueous 13.5% by weight sodium hypochlorite solution was added dropwise over 2 hours while maintaining the internal temperature of the reaction system at around 40° C. (±5° C.), and the mixture was stirred for additional 1 hour. Then, 2.1 kg of urea was added and stirred for 20 minutes and further 7.5 kg of 98% by weight sulfuric acid and 190 kg of water were added. The precipitated crystals were collected by centrifugation while washing with water, and dried to obtain 16.5 kg (yield: 94%) of p-cyanobenzoic acid. The purity was 99% or more.
Name
p-cyanobenzylamine hydrate
Quantity
20 kg
Type
reactant
Reaction Step One
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17.6 kg
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83 kg
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9.3 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Cyanobenzoic acid?

A1: The molecular formula of this compound is C8H5NO2, and its molecular weight is 147.13 g/mol. [, ]

Q2: What are the key spectroscopic features of this compound?

A2: this compound displays characteristic peaks in various spectroscopic techniques. Key features include:* Infrared (IR) Spectroscopy: Strong absorption bands are observed for the carboxylic acid group (C=O stretching) and the nitrile group (C≡N stretching). [, , , ]* Raman Spectroscopy: Distinct peaks appear corresponding to the C≡N and C=O stretching vibrations, providing insights into its structure and bonding. [, ]

Q3: How does this compound behave as a ligand in coordination chemistry?

A3: this compound acts as a versatile ligand, coordinating to metal ions through its carboxylate group. It can adopt various coordination modes, including monodentate, bidentate, and bridging, leading to the formation of diverse metal-organic frameworks (MOFs) with interesting structural features and properties. [, , , , ]

Q4: How does the presence of substituents on the aromatic ring of benzoic acid derivatives influence the resulting metal complex structures?

A4: The position of the carboxylate group relative to other substituents, such as the tetrazole group in 4-(1H-tetrazol-5-yl)benzoic acid, can significantly impact the topology and dimensionality of the resulting metal-organic frameworks. []

Q5: Can this compound be synthesized through an environmentally friendly process?

A5: Yes, this compound can be synthesized via electrocarboxylation of 4-chlorobenzonitrile using carbon dioxide (CO2) as a feedstock. This electrochemical method, coupled with the use of ionic liquids as green solvents, provides a sustainable route for this compound production. []

Q6: Are there any enzymatic methods for the synthesis of this compound?

A6: Yes, nitrilases can catalyze the selective hydrolysis of terephthalonitrile to produce this compound. This enzymatic route offers advantages such as mild reaction conditions, high selectivity, and environmental friendliness. Researchers have identified and engineered novel nitrilases with improved activity and stability for efficient this compound production. [, ]

Q7: How has computer-aided design been employed in the development of enzymes for this compound production?

A7: Virtual screening methods, coupled with AI-assisted computer simulations, have become valuable tools in enzyme engineering. By analyzing the structure of nitrilases, researchers can identify key amino acid residues for modification to enhance enzyme activity towards terephthalonitrile hydrolysis, leading to more efficient this compound biosynthesis. []

Q8: How does the structure of benzoic acid derivatives influence their ability to promote the formation of β-hematin?

A8: Studies on the kinetics of β-hematin formation in the presence of various para-substituted benzoic acids have revealed that electron-withdrawing groups, such as -CN and -NO2, enhance the rate of β-hematin formation. Conversely, electron-donating groups, like -NH2 and -OCH3, slow down the process. This suggests that electronic effects play a significant role in the ability of benzoic acid derivatives to promote β-hematin formation. []

Q9: What analytical techniques are used to characterize this compound and its interactions?

A9: A variety of techniques are employed, including: * Infrared (IR) and Raman spectroscopy: These provide information on molecular vibrations and are used to study adsorption behavior and identify functional groups. [, , , ] * Single-crystal X-ray diffraction: This technique is crucial for determining the three-dimensional structure of this compound complexes and understanding its coordination modes. [, , , , ] * Thermogravimetric analysis (TGA): This method is used to investigate the thermal stability and decomposition patterns of this compound and its complexes. [, , ] * Fluorescence spectroscopy: This technique is employed to study the luminescent properties of lanthanide complexes containing this compound as a ligand. []

Q10: How does the solubility of this compound in ethanol change with temperature?

A10: The solubility of this compound in ethanol increases with increasing temperature, a trend observed for various benzoic acid derivatives. The modified Apelblat model effectively correlates the experimental solubility data, providing a useful tool for predicting solubility at different temperatures. []

Q11: What is known about the environmental impact of this compound?

A11: While specific data on the ecotoxicological effects of this compound may be limited, its use in diverse applications necessitates careful consideration of its potential environmental impact. Assessing its biodegradability and developing strategies for its recycling and waste management are crucial for mitigating any negative consequences. []

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